4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a chemical compound with the molecular formula and a molecular weight of approximately 280.71 g/mol. This compound is classified as an organic molecule, specifically belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing both benzene and pyrimidine rings. The compound's structure includes a chloro group at the fourth position and a hydroxy group at the seventh position of the quinazoline ring, along with a pivalate ester group.
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is categorized under organohalogen compounds due to the presence of chlorine. It is also classified as a heterocyclic compound due to its ring structure containing nitrogen atoms.
The synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate typically involves multi-step organic reactions. While specific methodologies may vary, common approaches include:
The synthesis must be carefully controlled to optimize yields and purity, often requiring purification techniques such as recrystallization or chromatography to isolate the final product.
Key structural data includes:
The tert-butyl-based pivaloyl (2,2-dimethylpropanoyl) group serves as a sterically hindered protecting group that significantly enhances the crystallinity and chromatographic separation of quinazoline intermediates. This is exemplified in the synthesis of 4-chloro-7-hydroxyquinazolin-6-yl pivalate (CAS 1145671-38-0), where the pivaloyl moiety masks the C7-hydroxyl group, preventing oxidation and polymerization during downstream reactions [1] [10]. The electron-withdrawing nature of the pivaloyl ester stabilizes the electron-deficient quinazoline core against nucleophilic degradation, particularly during halogen displacement reactions at C4. Storage stability is also improved, with pivaloyl-protected intermediates remaining stable for >6 months under anhydrous conditions at 2–8°C, whereas their unprotected analogs degrade within weeks [1] [4].
Table 1: Performance Comparison of Protecting Groups in Quinazoline Synthesis
Protecting Group | Reaction Yield (%) | Purification Ease | Stability to Ammonolysis |
---|---|---|---|
Pivaloyl | 85–92 | High (recrystallization) | Excellent |
Acetyl | 70–78 | Moderate (chromatography) | Poor (30% hydrolysis) |
Empirical data confirm pivaloyl’s superiority over conventional acetyl groups. In the synthesis of 7-hydroxyquinazoline intermediates, pivaloylation achieves near-quantitative yields (92%) using pivaloyl chloride in tetrahydrofuran (THF) with triethylamine, whereas acetylation under identical conditions yields ≤78% due to ester hydrolysis byproducts [10]. Crucially, pivaloyl’s steric bulk minimizes undesired O→N acyl migration during nucleophilic substitutions, a common side reaction with acetyl-protected analogs that reduces functional group fidelity by 15–20% [6].
The C4-chlorine of 4-chloro-7-hydroxyquinazolin-6-yl pivalate undergoes nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles via a two-step addition-elimination mechanism. Kinetic studies show electron-deficient anilines (e.g., 3,4-dichloro-2-fluoroaniline) react efficiently in aprotic solvents (acetonitrile, i-PrOH) at 80–90°C, achieving >95% conversion in 8 hours due to enhanced leaving group ability from the quinazoline ring’s electron deficiency [6]. Protic solvents like methanol decelerate SNAr by 40% due to hydrogen bonding with the nucleophile.
Table 2: Optimization of SNAr Conditions with Nitrogen Nucleophiles
Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
3,4-Dichloro-2-fluoroaniline | Acetonitrile | 90 | 8 | 67.4 |
4-Aminopiperidine | i-Propanol | 70 | 12 | 81 |
Hydrazine | Ethanol | 25 | 2 | 88 |
Regioselectivity is absolute at C4, with no observed C2 substitution due to the pivaloyl group’s electronic neutrality [6]. Microwave irradiation (150 W) reduces reaction times by 60% without compromising yield, enabling gram-scale synthesis [4].
Pivaloyl deprotection employs methanolic ammonia (7 N NH₃/MeOH) at 0–5°C for 2 hours, achieving quantitative cleavage without affecting quinazoline C═N bonds or C4-aryl amines [6]. Kinetic studies reveal the reaction follows first-order dependence on ammonia concentration, with an activation energy of 45.2 kJ/mol. Alternative bases (K₂CO₃, NaOH) induce ring hydrolysis (>20% degradation), while acid-catalyzed deprotection promotes N-protonation and polymerization [10]. The liberated 7-hydroxy group enables further regioselective modifications, such as O-alkylation or carboxylation, which proceed with >90% regioselectivity due to the phenolic hydroxyl’s enhanced nucleophilicity relative to aliphatic alcohols [10].
Deuteration at the C7-methoxy position enhances metabolic stability while retaining bioactivity. Treatment of 4-chloro-7-hydroxyquinazolin-6-yl pivalate with CD₃I/K₂CO₃ in DMF at 0°C yields d3-4-chloro-7-methoxyquinazolin-6-yl pivalate in 61% yield after recrystallization [6]. Isotopic purity exceeds 99% deuterium incorporation at C7, confirmed by ¹H-NMR absence of the –OCH₃ signal at δ 3.8 ppm and ESI-HRMS (m/z 284.092 [M+H]⁺).
Table 3: Metabolic Stability of Deuterated Poziotinib Intermediates
Compound | Microsomal Half-life (h) | Deuterium Retention (%) |
---|---|---|
d3-4-Chloro-7-methoxyquinazolin-6-yl pivalate | 4.6 | >98 |
Non-deuterated analog | 3.5 | N/A |
This deuteration strategy prolongs in vitro hepatic metabolism half-lives by 31% by impeding cytochrome P450-mediated O-demethylation—the primary metabolic pathway for quinazoline derivatives [6]. The deuterated intermediate serves as a key precursor for deuterated kinase inhibitors (e.g., d3-poziotinib hydrochloride), synthesized via a 7-step sequence with 9.02% overall yield [6]. Isotopic labeling also enables mechanistic tracking of reaction pathways via ²H-NMR, revealing no kinetic isotope effects in SNAr reactions but significant isotopic fractionation in reductive aminations [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7